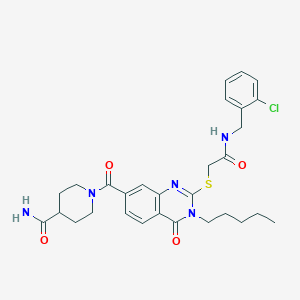
1-(2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C29H34ClN5O4S and its molecular weight is 584.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₄S
- Molecular Weight : 397.87 g/mol
- IUPAC Name : 1-(2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide
Structural Features
The compound features a quinazoline core, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. The presence of the chlorobenzyl group and the piperidine moiety enhances its potential for biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines effectively. A notable study demonstrated that related quinazoline derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) and colorectal cancer cells (HT-29) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.029 |
| Compound B | HT-29 | 0.042 |
| Compound C | U-937 | 0.094 |
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, quinazoline derivatives have been shown to target protein kinases involved in cancer progression, leading to apoptosis in malignant cells .
Anti-inflammatory Activity
In addition to anticancer properties, some studies suggest that related compounds possess anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
Study 1: Anticancer Efficacy
In a controlled study, a series of quinazoline derivatives were tested for their anticancer efficacy. The compound demonstrated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analyses.
Study 2: In Vivo Models
In vivo studies using murine models revealed that administration of the compound resulted in reduced tumor growth compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.
Eigenschaften
IUPAC Name |
1-[2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN5O4S/c1-2-3-6-13-35-28(39)22-10-9-20(27(38)34-14-11-19(12-15-34)26(31)37)16-24(22)33-29(35)40-18-25(36)32-17-21-7-4-5-8-23(21)30/h4-5,7-10,16,19H,2-3,6,11-15,17-18H2,1H3,(H2,31,37)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRMSZRASMLIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













